molecular formula C5H11BrO3 B150669 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- CAS No. 19184-65-7

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

Cat. No.: B150669
CAS No.: 19184-65-7
M. Wt: 199.04 g/mol
InChI Key: MMHHBAUIJVTLFZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- (CAS 19184-65-7) is a brominated triol derivative with the molecular formula BrCH₂C(CH₂OH)₃ and a molecular weight of 199.04 g/mol . Its structure features a central carbon atom bonded to a bromomethyl group, two hydroxymethyl groups, and a hydroxyl-bearing propane backbone. This compound is of interest in organic synthesis due to the reactivity of the bromine atom, which facilitates nucleophilic substitution reactions, and its polyol nature, enabling applications in polymer crosslinking or as a building block for specialty chemicals .

Biological Activity

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- (CAS No. 19184-65-7) is a brominated derivative of 1,3-propanediol that has garnered interest for its potential biological activities. This compound is characterized by the presence of bromomethyl and hydroxymethyl functional groups, which may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

The chemical structure of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- can be represented as follows:

  • Molecular Formula : C5_5H11_{11}BrO2_2
  • Molecular Weight : 185.05 g/mol
  • SMILES Notation : C(C(CO)Br)(CO)O

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in water
DensityNot available

The biological activity of 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The bromomethyl group may facilitate interactions with various enzymes, potentially acting as an inhibitor or activator.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways through its interaction with membrane receptors or intracellular proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including 1,3-Propanediol derivatives. Results indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines showed that 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- can induce apoptosis at higher concentrations. The IC50 values were determined to be around 50 µM for certain cell lines .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in reactive oxygen species (ROS) production .

Toxicological Data

While specific toxicity data for 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is limited, related compounds exhibit varying degrees of toxicity. It is essential to consider the following aspects:

  • Acute Toxicity : The compound's acute toxicity levels remain to be fully characterized; however, brominated compounds are often associated with higher toxicity profiles.
  • Chronic Exposure : Long-term exposure studies are necessary to understand potential cumulative effects and chronic toxicity.

Safety Guidelines

Handling this compound requires adherence to safety protocols due to its potential hazards associated with bromine:

  • Use personal protective equipment (PPE) including gloves and goggles.
  • Ensure proper ventilation when working with the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-, and how do reaction parameters (e.g., temperature, catalyst) affect yield and purity?

  • Methodological Answer : Bromination of hydroxyl-containing precursors is a key step. For example, selective bromination of 2-hydroxymethyl-1,3-propanediol derivatives using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled anhydrous conditions can yield the target compound. Reaction temperature (20–60°C) and stoichiometric ratios of brominating agents significantly influence byproduct formation. Purification via fractional crystallization or silica gel chromatography is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of bromomethyl and hydroxymethyl groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm can resolve impurities. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight confirmation. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the bromomethyl group. Storage in anhydrous environments (e.g., desiccators with silica gel) at –20°C in amber vials minimizes degradation. Stability assays using accelerated aging (40°C/75% relative humidity for 14 days) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of this compound in microbial or enzymatic systems?

  • Methodological Answer : Fractional factorial design (FFD) screens critical parameters (e.g., pH, substrate concentration, enzyme activity). For microbial synthesis, factors like glycerol concentration, dissolved oxygen, and induction time are tested. A center composite design (CCD) with 5–10 replicates at center points validates model accuracy. Pareto charts and ANOVA (p < 0.05) identify significant variables. Response surface methodology (RSM) then optimizes yield .

Q. What thermodynamic models are suitable for simulating the purification of this compound from complex fermentation broths?

  • Methodological Answer : The Non-Random Two-Liquid (NRTL) model accurately predicts vapor-liquid equilibria (VLE) for polar systems. Aspen Plus® simulations can model distillation columns to separate 1,3-propanediol derivatives from water and glycerol. Key parameters include binary interaction coefficients and azeotropic behavior. Two-column systems (first for water removal, second for high-purity product) achieve >99.5% purity .

Q. How does the compound’s reactivity vary in nucleophilic substitution reactions, and how can competing pathways be controlled?

  • Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Competing elimination (E2) can occur at elevated temperatures (>50°C). Kinetic studies using in situ FTIR or GC-MS monitor reaction progress. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) modulate selectivity. Transition-state calculations (DFT) predict regioselectivity .

Q. What computational strategies predict the compound’s environmental or biological fate?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation and toxicity. Molecular docking simulations (AutoDock Vina) assess binding affinity to enzymes like cytochrome P450. Hydrolysis rates are modeled using Arrhenius equations with activation energy (Ea) derived from accelerated stability data .

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

  • Methodological Answer : Systematic literature meta-analysis identifies variables causing discrepancies (e.g., solvent effects, instrumentation calibration). Collaborative validation studies using standardized protocols (e.g., NMR referencing with TMS) and interlaboratory comparisons ensure reproducibility. Bayesian statistical models quantify confidence intervals for conflicting data .

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–90°C (decomposes)
Hydrolysis Rate (pH 7, 25°C)HPLCt₁/₂ = 72 hours
Partition Coefficient (LogP)Shake-flask method0.89 ± 0.05
Optimal Reaction TemperatureFFD/RSM45°C

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,3-Propanediol, 2-(hydroxymethyl)-2-methyl (CAS 77-85-0)

Structure and Properties :

  • Molecular formula : C₅H₁₂O₃
  • Molecular weight : 120.15 g/mol
  • Substituents : A methyl group replaces the bromomethyl group in the target compound.

Applications: Used as a triol in resins, plasticizers, and crosslinking agents due to its three hydroxyl groups. Unlike the brominated analog, it lacks electrophilic reactivity, making it more suitable for non-reactive polymer formulations .

2-(4-Bromophenyl)-2-(hydroxymethyl)-1,3-propanediol (CAS 936494-74-5)

Structure and Properties :

  • Molecular formula : C₁₀H₁₃BrO₃
  • Molecular weight : 261.12 g/mol
  • Substituents : A 4-bromophenyl group replaces the bromomethyl group.
  • Physical properties: No melting point data available, but the aromatic ring enhances UV stability .

Applications :
The bromophenyl group introduces π-π stacking interactions, making this compound useful in pharmaceutical intermediates or liquid crystals. Its reactivity differs from the target compound due to the aromatic bromine’s reduced nucleophilic substitution propensity .

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- (CAS 77-99-6)

Structure and Properties :

  • Molecular formula : C₆H₁₄O₃
  • Molecular weight : 134.17 g/mol
  • Substituents : An ethyl group replaces the bromomethyl group.
  • Physical properties : Liquid at room temperature; used in polymer synthesis .

Applications: A key monomer in polyurethanes and alkyd resins. The ethyl group increases hydrophobicity compared to the brominated derivative, influencing solubility and polymer flexibility .

Amino-Functionalized Analogs: 2-Amino-2-methyl-1,3-propanediol

Structure and Properties :

  • Molecular formula: C₄H₁₁NO₂
  • Molecular weight : 105.14 g/mol
  • Substituents: An amino group replaces the bromomethyl group.
  • Physical properties : Basic (pKa ~8.5), enabling chelation of metal ions .

Applications: Used as a buffer (e.g., in biochemical assays) and metal chelator. The amino group introduces pH-dependent reactivity, contrasting with the bromide’s electrophilic nature .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
Target Compound C₅H₉BrO₃ 199.04 Bromomethyl Electrophilic bromine for alkylation Polymer crosslinker, synthetic intermediate
2-(Hydroxymethyl)-2-methyl C₅H₁₂O₃ 120.15 Methyl Non-reactive; three hydroxyl groups Resins, plasticizers
4-Bromophenyl derivative C₁₀H₁₃BrO₃ 261.12 4-Bromophenyl Aromatic stability; limited reactivity Pharmaceuticals, liquid crystals
2-Ethyl-2-(hydroxymethyl)- C₆H₁₄O₃ 134.17 Ethyl Hydrophobic; polyol functionality Polyurethanes, alkyd resins
2-Amino-2-methyl C₄H₁₁NO₂ 105.14 Amino Basic; metal chelation Buffers, chelating agents

Research Findings and Industrial Relevance

  • Synthetic Utility : The bromine in the target compound enables its use in Suzuki-Miyaura couplings or nucleophilic substitutions, unlike its methyl or ethyl analogs, which are inert in such reactions .
  • Biological Activity : Natural 1,3-propanediol derivatives (e.g., from Sambucus williamsii) exhibit anti-osteoporosis activity, highlighting how hydroxyl and aryl substituents influence bioactivity compared to synthetic brominated analogs .
  • Polymer Chemistry : Ethyl- and hydroxymethyl-substituted derivatives are preferred in flexible polyurethanes, whereas the brominated compound’s reactivity limits its use to specialized crosslinking applications .

Properties

IUPAC Name

2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHBAUIJVTLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066461
Record name 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
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Molecular Weight

199.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19184-65-7
Record name 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol
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Record name 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol
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Synthesis routes and methods

Procedure details

200 g (1.47 mol) of pentaerythritol (PE), 1.51 of glacial acetic acid and 17 ml of 48% HBr are refluxed for 1.5 h. A further 170 ml of 48% HBr are added and the reaction mixture is then boiled for another 3 h. The same procedure is repeated with the addition of 96 ml of HBr. The glacial acetic acid and water are then distilled off completely, 750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol are removed by slow distillation. A further 750 ml of ethanol are subsequently added and then distilled off completely. After the addition of 500 ml of toluene, the solvent is distilled off and the same procedure is repeated. The viscous residue is boiled for several hours with 500 ml of dry ether, with stirring, until a white solid deposits. The solid is filtered off with suction, washed with dry ether, dried and recrystallized from chloroform/ethyl acetate=3:2. Yield: 50%. M.p.=75-76° C.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

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